6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves multi-step organic reactions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethyl derivatives and cyclopropoxy-containing molecules. Examples are 2,6-dihydroxynaphthalene derivatives and substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids .
Uniqueness
What sets 6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(aminomethyl)-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)11-10(17-9-4-5-9)6-3-8(7-13)14-11/h3,6,9H,4-5,7,13H2,1-2H3 |
InChI Key |
QMRQZBVWEMRYDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)CN)OC2CC2 |
Origin of Product |
United States |
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